Home > Products > Screening Compounds P5255 > 8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one
8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one -

8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

Catalog Number: EVT-4334447
CAS Number:
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one is not described in the literature, similar spiro[4.5]decan-2-one derivatives have been synthesized using various methods. [] [] A potential synthetic route could involve the following steps:

Applications
  • Medicinal Chemistry: Specifically, the design and development of novel kinase inhibitors for cancer treatment. []
  • Organic Synthesis: Synthesis of complex heterocyclic compounds with potential biological activities. [] []

8-(1-{4-[(5-chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. It demonstrates potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC), including brain metastases. []

Relevance: This compound shares a core 1,8-diazaspiro[4.5]decan-2-one structure with 8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one. Significant structural differences are observed in the substituents attached to this core structure. The presence of a piperidine ring and complex aromatic substituents in this compound contrasts with the cyclopropyl and phenyl groups in the target compound. Despite these differences, the shared core structure suggests potential similarities in their chemical properties and potential biological activities. []

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-(1H-indazole-5-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Compound Description: This compound is structurally related to DDR1 kinase inhibitors. []

Relevance: Similar to 8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one, this compound contains a spiro[4.5]decane scaffold. Both also possess a cyclopropyl group, highlighting a shared structural motif. Notably, this compound features a triazaspirodecane core with various substituents, including a phenyl group and an indazole ring. In contrast, the target compound has a diazaspirodecane core and a different substitution pattern. Despite these differences, the shared spiro[4.5]decane and cyclopropyl moieties suggest potential similarities in their chemical properties. []

(1S,3S,6S,7S,8S,9r)-7,9-dihydroxy-6-(4-methoxybenzyl)-3-[N-methyl-N-(4-methylphenyl)sulfonylamino]-5-azatricyclo[6.3.1.01.5]dodecan-4-one

Compound Description: This compound is an intermediate in the total synthesis of FR901483, a potent antitumor antibiotic. []

3-(4-chloro-2-ethoxy-6-ethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one

Compound Description: This compound is a herbicide that inhibits lipid biosynthesis in susceptible plants. It is often used in combination with other herbicides for broader weed control. []

Properties

Product Name

8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

IUPAC Name

8-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-2,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-24-15-4-2-14(3-5-15)19(6-7-19)17(23)21-10-8-18(9-11-21)12-16(22)20-13-18/h2-5H,6-13H2,1H3,(H,20,22)

InChI Key

MEWFYODTVCOXLM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC4(CC3)CC(=O)NC4

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC4(CC3)CC(=O)NC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.